

An In-depth Technical Guide to Terbium Carbonate: Chemical Formula and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and characterization of **terbium carbonate**. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound.

Chemical Formula and General Description

Terbium carbonate is an inorganic compound with the general chemical formula Tb₂(CO₃)₃. It is most commonly found in its hydrated form, denoted as Tb₂(CO₃)₃·xH₂O. The anhydrous form has a molecular weight of approximately 497.88 g/mol . **Terbium carbonate** typically appears as a white, crystalline solid.

Crystalline Structure

Hydrated **terbium carbonate** often crystallizes in a structure analogous to the mineral tengerite. One identified form of crystalline **terbium carbonate** exhibits a monoclinic crystal system. Due to the ionic radius of Tb³⁺, its carbonate is isostructural with other tengerite-type rare earth carbonates, such as yttrium carbonate (tengerite-(Y)). The structure of tengerite-type carbonates consists of layers of nine-fold coordinated rare-earth element polyhedra and carbonate groups.



The crystallographic data for a monoclinic form of hydrated **terbium carbonate** is presented in the table below. For a more detailed structural analysis, including bond lengths and angles, data from the isostructural tengerite-(Y) is provided as a representative model.

Ouantitative Structural Data

Property	Value (Hydrated Terbium Carbonate)[1]	Value (Tengerite-(Y) - Orthorhombic)[2]
Crystal System	Monoclinic	Orthorhombic
Space Group	Not specified	Bb21m
Lattice Parameters	a = 18.745 Å	a = 6.078 Å
b = 14.244 Å	b = 9.157 Å	
c = 15.329 Å	c = 15.114 Å	_
β = 95.263°	-	_
Unit Cell Volume	4078.6 ų (calculated)	841.19 Å ³
Formula Units (Z)	Not specified	4

Representative Bond Lengths and Angles (from Tengerite-(Y))

Bond/Angle	Value Range / Specific Value
Y-O (carbonate)	2.336 - 2.559 Å
Y-O (water)	2.378 Å
C-O	1.261 - 1.303 Å
O-C-O	118.8° - 121.1°

Experimental Protocols Synthesis of Terbium Carbonate via Precipitation

This protocol describes a common method for synthesizing crystalline terbium carbonate.



Materials:

- Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) or Terbium(III) chloride (TbCl₃)
- Ammonium bicarbonate ((NH₄)HCO₃) or Sodium carbonate (Na₂CO₃)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel and filter paper)
- Drying oven

Procedure:

- Prepare Reactant Solutions:
 - Prepare a 0.1 M solution of the terbium salt (e.g., dissolve the appropriate amount of Tb(NO₃)₃·6H₂O in deionized water).
 - Prepare a solution of the precipitating agent (e.g., a 0.5 M solution of ammonium bicarbonate).
- Precipitation:
 - Place the terbium salt solution in a beaker on a magnetic stirrer and begin stirring.
 - Slowly add the ammonium bicarbonate solution dropwise to the terbium salt solution. A
 white precipitate of terbium carbonate will form immediately.
 - Continue adding the precipitating agent until no further precipitation is observed. An
 excess of the carbonate solution can ensure complete precipitation.
- Aging the Precipitate:



- Continue stirring the mixture at room temperature for a period of 2 to 24 hours. This "aging" process allows for the development of more crystalline particles.
- Isolation and Washing:
 - Separate the precipitate from the supernatant by vacuum filtration.
 - Wash the collected precipitate several times with deionized water to remove any unreacted salts and byproducts.
 - Perform a final wash with ethanol or acetone to aid in drying.
- Drying:
 - Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) overnight to obtain the final hydrated **terbium carbonate** product.

Characterization by Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline phase and lattice parameters of the synthesized **terbium carbonate**.

Instrumentation:

• A powder X-ray diffractometer with a Cu K α radiation source ($\lambda = 1.5406$ Å) is typically used.

Sample Preparation:

- Grind a small amount of the dried terbium carbonate sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
- Mount the fine powder onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

Data Collection:

- Place the sample holder into the diffractometer.
- Set the instrument parameters. Typical settings for inorganic compounds are:



2θ Scan Range: 10° to 80°

Step Size: 0.02°

Scan Speed (Time per Step): 1-2 seconds

Initiate the X-ray scan.

Data Analysis:

- The resulting diffraction pattern (a plot of intensity vs. 20) is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database, such as the International Centre for Diffraction Data (ICDD).
- The lattice parameters can be calculated from the positions of the diffraction peaks using software packages that perform indexing and Rietveld refinement.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized **terbium carbonate**, specifically the carbonate ions and water molecules.

Instrumentation:

 An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Place a small amount of the powdered terbium carbonate sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.



Data Collection:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. Typical parameters include:
 - Spectral Range: 4000 to 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 (to improve signal-to-noise ratio)

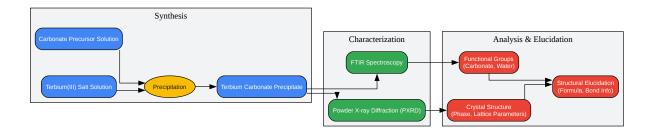
Data Analysis:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands:
 - Carbonate (CO₃²⁻) vibrations: Strong absorption bands are expected around 1400-1500 cm⁻¹ (asymmetric stretching), 1060-1090 cm⁻¹ (symmetric stretching), and 840-880 cm⁻¹ (out-of-plane bending). The presence of multiple, non-equivalent carbonate groups can lead to splitting of these peaks.
 - Water (H₂O) vibrations: A broad absorption band in the region of 3000-3600 cm⁻¹ corresponds to the O-H stretching vibrations of water molecules. A bending vibration for water is typically observed around 1600-1640 cm⁻¹.

Visualization of the Scientific Workflow

The following diagram illustrates the logical workflow from synthesis to the structural and compositional analysis of **terbium carbonate**.





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Caption: Workflow for the synthesis and characterization of **terbium carbonate**.

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References

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- 2. mindat.org [mindat.org]
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